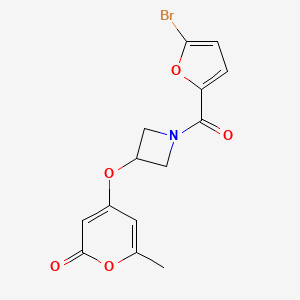![molecular formula C19H12ClN3OS B2456342 2-Chlor-N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid CAS No. 863592-56-7](/img/structure/B2456342.png)
2-Chlor-N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has been studied for its potential as a potent phosphoinositide 3-kinase inhibitor . It is a part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .
Synthesis Analysis
These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .Molecular Structure Analysis
The molecular formula of this compound is C19H12ClN3OS . The structure of these N-heterocyclic compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine was another key structural unit for PI3Kα inhibitory potency .Physical And Chemical Properties Analysis
The compound is a colorless solid with a melting point of 116–118 °C . It has a molecular weight of 365.84 .Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K/AKT/mTOR pathway. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have good bioavailability
Result of Action
The result of the action of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the inhibition of PI3K, leading to a decrease in the production of PIP3 and disruption of the PI3K/AKT/mTOR pathway. This can lead to the inhibition of cancer cell growth and proliferation .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in lab experiments is its specificity for certain enzymes and proteins. This allows for targeted inhibition of specific pathways and can provide insight into the underlying mechanisms of certain diseases. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. One direction is the development of more specific and potent inhibitors of histone deacetylases for the treatment of cancer and neurodegenerative disorders. Additionally, the potential use of this compound in combination with other drugs for synergistic effects should be explored. Finally, the use of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in clinical trials for the treatment of cancer and neurodegenerative disorders should be further studied.
In conclusion, 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves a series of chemical reactions. First, 2-chlorobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoyl chloride. This compound is then reacted with 3-aminothiazolo[5,4-b]pyridine and 3-aminophenylboronic acid in the presence of a palladium catalyst to form the final product, 2-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
Antioxidative Eigenschaften
Thiazolo[4,5-b]pyridine zeigen antioxidative Aktivität, was sie für die Bekämpfung von oxidativem Stress relevant macht. Diese Verbindungen fangen freie Radikale ab und schützen Zellen vor Schäden. Forscher haben neuartige Thiazolo[4,5-b]pyridine mit starken antioxidativen Wirkungen identifiziert .
Antibakterielle Aktivität
Bestimmte Thiazolo[4,5-b]pyridine zeigen antimikrobielle Eigenschaften. Sie hemmen das Wachstum von Bakterien, Pilzen und anderen Krankheitserregern. Diese Verbindungen könnten für die Entwicklung neuer Antibiotika oder Antimykotika untersucht werden .
Herbizide Wirkungen
Thiazolo[4,5-b]pyridine wurden als potenzielle Herbizide untersucht. Ihre Fähigkeit, in Pflanzenwachstumsprozesse einzugreifen, macht sie zu vielversprechenden Kandidaten für die Unkrautbekämpfung in der Landwirtschaft .
Entzündungshemmende Eigenschaften
Forscher haben Thiazolo[4,5-b]pyridine mit entzündungshemmenden Wirkungen identifiziert. Diese Verbindungen können Immunreaktionen modulieren und Entzündungen reduzieren, was sie für die Behandlung von entzündlichen Erkrankungen relevant macht .
Antifungale Aktivität
Thiazolo[4,5-b]pyridine wurden als Antimykotika bewertet. Sie zeigen hemmende Wirkungen gegen Pilzpathogene, was auf ihre potenzielle Verwendung bei der Behandlung von Pilzinfektionen hindeutet .
Antitumor-Potenzial
Bestimmte Thiazolo[4,5-b]pyridine zeigen vielversprechende Eigenschaften als Antitumormittel. Sie können in das Wachstum von Krebszellen eingreifen, was sie für die Krebstherapie relevant macht. Weitere Forschung ist erforderlich, um ihre Wirkmechanismen zu untersuchen und ihre Wirksamkeit zu optimieren .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3OS/c20-15-8-2-1-7-14(15)17(24)22-13-6-3-5-12(11-13)18-23-16-9-4-10-21-19(16)25-18/h1-11H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJWSUVSVUMIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)

![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2456263.png)
![3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B2456264.png)





![N-(5-chloro-2-hydroxyphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2456274.png)

![(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid](/img/structure/B2456279.png)
![N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2456282.png)